![molecular formula C11H18O4 B8616313 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal](/img/structure/B8616313.png)
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is a compound characterized by its unique spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activities . This compound features a bicyclic ring system with three oxygen atoms, making it a trioxaspiro compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal can be achieved through stereoselective synthesis from d-glucose. The process involves multiple steps, including glycosylation and ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroacetal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetal derivatives.
科学的研究の応用
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its spiroacetal structure which is common in many bioactive natural products.
作用機序
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal involves its interaction with various molecular targets. The spiroacetal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with two oxygen atoms in the ring system.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: Another trioxaspiro compound with an amine group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate: A spiroacetal compound with a trifluoromethanesulfonate group.
Uniqueness
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is unique due to its specific spiroacetal structure with three oxygen atoms, which is less common compared to other spiroacetal compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal |
InChI |
InChI=1S/C11H18O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h5,10H,1-4,6-9H2 |
InChIキー |
JKFDTVNZZKMPBW-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C12OCCO2)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


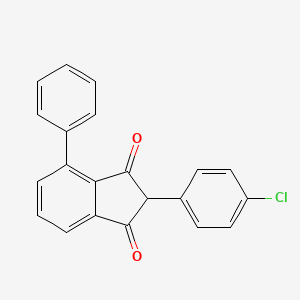
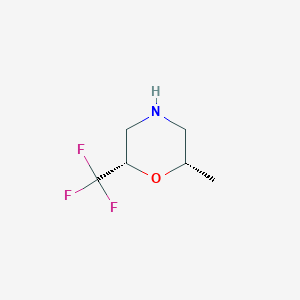
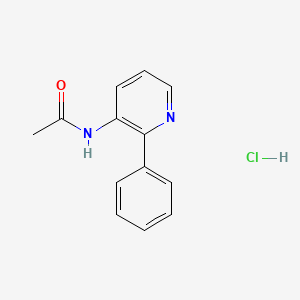
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)
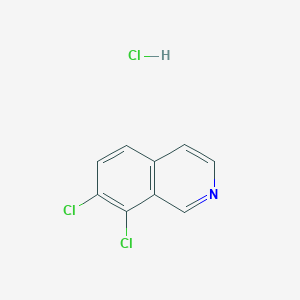
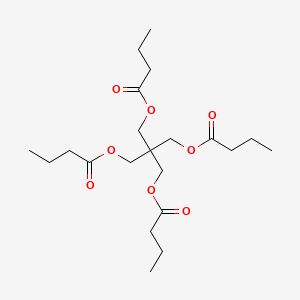
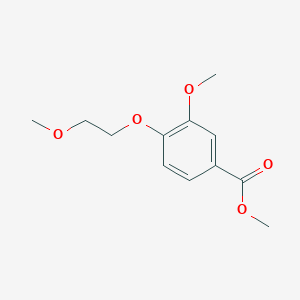
![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)
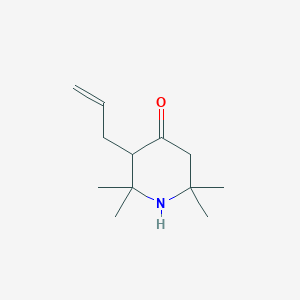
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)
![1-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)piperidin-2-one](/img/structure/B8616310.png)
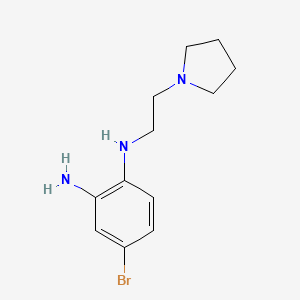
![Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-](/img/structure/B8616332.png)
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)
